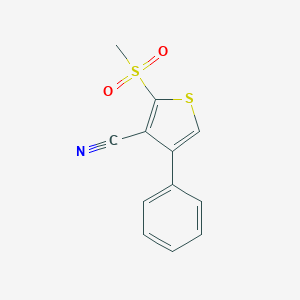

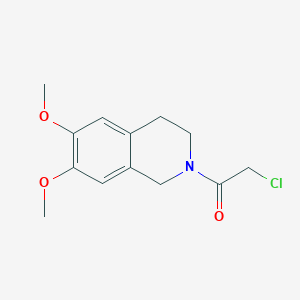

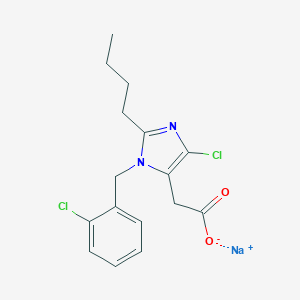

2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

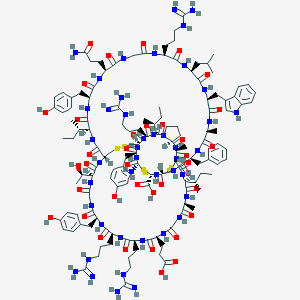

The compound “2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound. However, we can infer some properties based on its structural components. It contains a methylsulfonyl group, which is known to be a versatile amino protective function with extreme acid stability, high base lability, and high polarity which enhances solubility in polar solvents12. It also contains a phenyl group and a thiophene ring, which are common structures in organic chemistry3.

Synthesis Analysis

There is no specific information available on the synthesis of “2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile”. However, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed rapidly4. In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions4.Molecular Structure Analysis

The molecular structure of “2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile” is not directly available. However, a DFT study of the characteristics of 2-methylthio(methylsulfonyl)-triazoloquinazolines was conducted5. The design-critical role of intramolecular hydrogen bonding in stabilising both structures is emphasised5.Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile”. However, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed rapidly4. In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions4.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile” are not directly available. However, a compound with a similar methylsulfonyl group, 2-(Methylsulfonyl)ethanamine, is a liquid at room temperature7.Safety And Hazards

The safety and hazards of “2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile” are not directly available. However, compounds with a similar methylsulfonyl group can be hazardous. For example, Benzenesulfonyl chloride is classified as having acute toxicity, skin corrosion, serious eye damage, and short-term aquatic hazard8.

Future Directions

The future directions of “2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile” are not directly available. However, a compound with a similar 4-(methylsulfonyl) phenyl group has been used in the development of perovskite light-emitting diodes (PeLEDs), which show strong promise for a new generation of light sources9.

properties

IUPAC Name |

2-methylsulfonyl-4-phenylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S2/c1-17(14,15)12-10(7-13)11(8-16-12)9-5-3-2-4-6-9/h2-6,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFZXSBLYGSNJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CS1)C2=CC=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384819 |

Source

|

| Record name | 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile | |

CAS RN |

116526-64-8 |

Source

|

| Record name | 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)